molecular formula C7H5ClN2 B2462032 4-(Chloromethyl)picolinonitrile CAS No. 71935-33-6

4-(Chloromethyl)picolinonitrile

Cat. No.: B2462032
CAS No.: 71935-33-6
M. Wt: 152.58
InChI Key: FGZYVGDEDFKTHO-UHFFFAOYSA-N
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Description

4-(Chloromethyl)picolinonitrile, also known as 4-chloropicolinonitrile, is a chemical compound with the molecular formula CHClN . It has an average mass of 138.554 Da and a monoisotopic mass of 137.998474 Da .


Synthesis Analysis

While specific synthesis methods for this compound were not found in the search results, there are references to synthetic approaches to related compounds. For instance, a unique synthetic approach to 3-hydroxy-4-substituted picolinonitriles is achieved via gold(I)-catalyzed cyclization of 4-propargylaminoisoxazoles and subsequent N O bond cleavage of isoxazolopyridines under mild reaction conditions in a stepwise and one-pot fashion .


Molecular Structure Analysis

The molecular structure of this compound includes one freely rotating bond . It has a density of 1.3±0.1 g/cm³, a boiling point of 231.6±20.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.5 mmHg at 25°C .


Physical And Chemical Properties Analysis

This compound has a molar refractivity of 33.9±0.4 cm³ and a molar volume of 104.1±5.0 cm³ . It has a polar surface area of 37 Ų and a polarizability of 13.5±0.5 10^-24 cm³ . Its surface tension is 56.7±5.0 dyne/cm .

Scientific Research Applications

Synthesis of Novel Compounds

4-(Chloromethyl)picolinonitrile plays a crucial role in synthesizing new compounds. For instance, it's used in the synthesis of 3-hydroxy-4-substituted picolinonitriles, achieved via gold(I)-catalyzed cyclization and subsequent N–O bond cleavage under mild conditions (Fukuhara et al., 2018). Additionally, it's involved in the formation of highly cytotoxic palladium(II) pincer complexes, which have potential applications in cancer treatment (Churusova et al., 2017).

Chemical Analysis and Detection Techniques

This compound has applications in chemical analysis, particularly in the development of sensors. An example includes its use in detecting hydrogen cyanide in air through a reaction process involving color change and absorbance measurement (Bentley & Alder, 1989).

Biodegradation and Environmental Applications

This compound is relevant in environmental science, particularly in the biodegradation of pollutants. Research has shown the degradation of similar compounds (like 5-chloro-2-picolinic acid) by specific bacterial strains, which is crucial for environmental remediation (Wu et al., 2017).

Pharmaceutical Research

It's also significant in pharmaceutical research. The compound is used in synthesizing intermediates for novel anticancer agents, highlighting its importance in drug discovery and development (Li et al., 2010).

Material Science and Organic Electronics

In material science, particularly in organic electronics, this compound is utilized in the construction of host materials for phosphorescent organic light-emitting diodes (PHOLEDs) (Liu et al., 2018).

Safety and Hazards

4-(Chloromethyl)picolinonitrile is intended for R&D use only and is not recommended for medicinal, household, or other uses . It’s important to avoid contact with skin, eyes, and clothing, and to avoid dust formation . In case of contact, immediate medical attention is required .

Future Directions

While specific future directions for 4-(Chloromethyl)picolinonitrile were not found in the search results, it’s worth noting that related compounds, such as 3-hydroxy-4-substituted picolinonitriles, have been studied for their photophysical properties . This suggests potential future research directions in the study of the photophysical properties of this compound and related compounds.

Mechanism of Action

Target of Action

It is known that this compound is used in organic synthesis , suggesting that its targets could be various depending on the specific reactions it is involved in.

Mode of Action

The mode of action of 4-(Chloromethyl)picolinonitrile is largely dependent on the specific chemical reactions it is used in. For instance, one study reports a unique synthetic approach to 3-hydroxy-4-substituted picolinonitriles via gold(I)-catalyzed cyclization of 4-propargylaminoisoxazoles and subsequent N-O bond cleavage of isoxazolopyridines . In this context, this compound could potentially act as a reagent or intermediate.

Pharmacokinetics

It is reported that this compound has high gastrointestinal absorption and is bbb permeant . Its skin permeation is low .

Properties

IUPAC Name

4-(chloromethyl)pyridine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2/c8-4-6-1-2-10-7(3-6)5-9/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGZYVGDEDFKTHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1CCl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In toluene, 4-hydroxymethylpyridine-2-carbonitrile (111 mg, 0.83 mmol) synthesized in Production Example 87 was dissolved, and thionyl chloride (73 μL) was added thereto. The mixture was refluxed for 30 minutes. Thereafter, the mixture was allowed to cool down to a room temperature and stirred for one hour. After the completion of the reaction was confirmed by HPLC, the solvent was distilled off. The resulting residue was used for the next reaction without purification.
Quantity
73 μL
Type
reactant
Reaction Step One
Quantity
111 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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